N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide
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Overview
Description
N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide: is an organic compound that features a pyridine ring attached to a pyrrolidine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide typically begins with pyridine-3-carboxylic acid and pyrrolidine.
Amidation Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to potentially form the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyrrolidine-3-carboxamide derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide: Similar structure but with the pyridine ring attached at the 4-position.
Pyrrolidine-3-carboxamide derivatives: Compounds with different substituents on the pyrrolidine ring.
Uniqueness: N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain biological targets compared to its isomers .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-5-13-8-10)14-7-9-2-1-4-12-6-9/h1-2,4,6,10,13H,3,5,7-8H2,(H,14,15) |
InChI Key |
BDRQTVIFLJJMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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